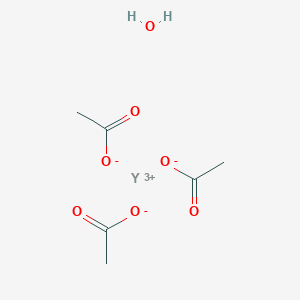
Yttrium(III) acetate hydrate
Descripción general
Descripción
Yttrium(III) acetate hydrate is a white, crystalline salt . It is a common reactant in the synthesis of yttrium compounds including yttrium oxides and yttrium fluorides . It is particularly useful because of its solubility in water and mineral acids as well as solutions, such as methoxyethanol with diethylenetriamine, that complex with the Y 3+ cations .
Synthesis Analysis
Yttrium(III) acetate hydrate is used as a laboratory reagent . It is a common reactant in the synthesis of yttrium compounds including yttrium oxides and yttrium fluorides . It is particularly useful because of its solubility and low thermal decomposition temperature, which make it attractive for hydrothermal reactions and co-precipitation processing before calcination .
Molecular Structure Analysis
The linear formula of Yttrium(III) acetate hydrate is (CH3CO2)3Y · xH2O . The molecular weight of the anhydrous basis is 266.04 .
Chemical Reactions Analysis
Yttrium(III) acetate hydrate is used in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles . Typically, in these syntheses, yttrium acetate is mixed with oleic acid in octadecene and heated to form Y (oleate) 3, which is reacted with ammonium fluoride and sodium hydroxide in methanol at modest temperatures (e.g. 50 C) to form NaYF4 nanoparticles .
Physical And Chemical Properties Analysis
Yttrium(III) acetate hydrate is a powder . It has a density of 1.5 g/cm3 . It is soluble in water . The melting point is 350 °C (Decomp.) .
Aplicaciones Científicas De Investigación
- Yttrium oxide (Y₂O₃) nanoparticles can be sustainably synthesized using Lantana camara leaf extracts . These nanoparticles exhibit excellent physicochemical properties, making them valuable for applications in nanomedicine and drug delivery systems.
- Yttrium oxide nanoparticles have been studied for their potential in cancer therapy. Their unique properties, such as controlled drug release and biocompatibility, make them suitable for targeted drug delivery .
Nanoparticle Synthesis and Characterization
Anticancer Potency
Mecanismo De Acción
Target of Action
Yttrium(III) acetate hydrate is a compound that primarily targets the synthesis of various yttrium compounds, including yttrium oxides and yttrium fluorides . It is also used as a catalyst for ethylene polymerization .
Mode of Action
The mode of action of Yttrium(III) acetate hydrate involves its interaction with other compounds during the synthesis process. For instance, in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles, yttrium acetate is mixed with oleic acid in octadecene and heated to form Y(oleate)3 . This compound is then reacted with ammonium fluoride and sodium hydroxide in methanol at modest temperatures to form NaYF4 nanoparticles .
Biochemical Pathways
The biochemical pathways affected by Yttrium(III) acetate hydrate are primarily related to the synthesis of yttrium compounds. The compound’s solubility and low thermal decomposition temperature make it attractive for hydrothermal reactions and co-precipitation processing before calcination .
Pharmacokinetics
Its solubility in water and mineral acids suggests that it could be readily absorbed and distributed in an aqueous environment.
Result of Action
The result of Yttrium(III) acetate hydrate’s action is the formation of various yttrium compounds, including yttrium oxides and yttrium fluorides . These compounds have various applications, such as in the production of synthetic garnets and in the creation of nanoparticles that can convert two photons of near-infrared (NIR) light into visible light .
Action Environment
The action of Yttrium(III) acetate hydrate can be influenced by environmental factors. For instance, its solubility can be affected by the presence of water and mineral acids . Additionally, its reactivity can be influenced by temperature, as it is used in reactions that involve heating .
Safety and Hazards
Direcciones Futuras
Yttrium(III) acetate hydrate is widely applied in electronic ceramics, glass, and electronics . It is used as a catalyst for ethylene polymerization . It is used in the production of a large variety of synthetic garnets, and Yttria is used to make Yttrium Iron Garnets, which are very effective microwave filters . Its future applications could be in these areas.
Propiedades
IUPAC Name |
yttrium(3+);triacetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKVGRAQLBXGQB-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Y+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Y | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) acetate hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole](/img/structure/B3041414.png)







![prop-2-ynyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate](/img/structure/B3041428.png)



![2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3041434.png)